
2-Methylheptyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptyl methacrylate is an organic compound with the chemical formula C12H22O2. It is a methacrylate ester, which is a derivative of methacrylic acid. This compound is used in various applications due to its unique chemical properties, including its ability to form polymers.
Preparation Methods
2-Methylheptyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methylheptanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
2-Methylheptyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can polymerize in the presence of free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Addition Reactions: The double bond in the methacrylate group can undergo addition reactions with various nucleophiles, such as amines and alcohols, to form new compounds.
Scientific Research Applications
2-Methylheptyl methacrylate is used in a variety of scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biomedical Engineering: Methacrylate-based hydrogels, including those derived from this compound, are used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties.
Material Science: This compound is used in the development of advanced materials with specific mechanical and chemical properties, such as high-strength composites and responsive materials.
Mechanism of Action
The primary mechanism of action of 2-Methylheptyl methacrylate involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, depending on their application .
Comparison with Similar Compounds
2-Methylheptyl methacrylate is similar to other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. it has unique properties due to the presence of the 2-methylheptyl group, which provides increased hydrophobicity and flexibility to the resulting polymers . This makes it particularly useful in applications where these properties are desired.
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- 2-Ethylhexyl methacrylate
Properties
CAS No. |
67905-45-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-methylheptyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-11(4)9-14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI Key |
ALRPDSUGJFZMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-6-methylpyrido[3,2-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B12641139.png)
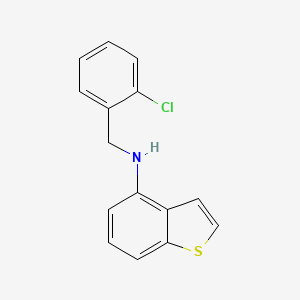
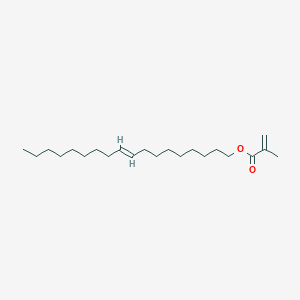
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
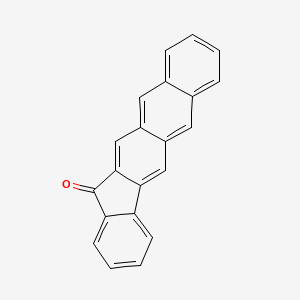
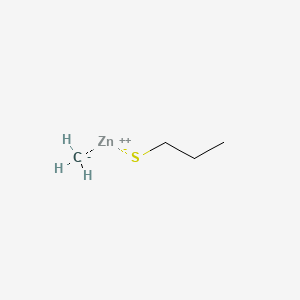
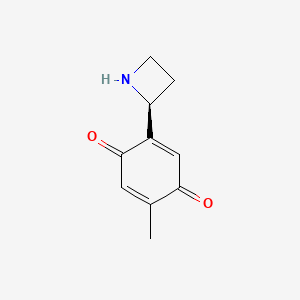
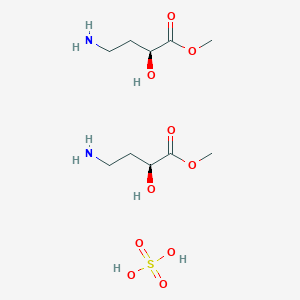
![Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12641180.png)

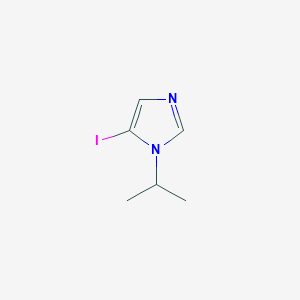
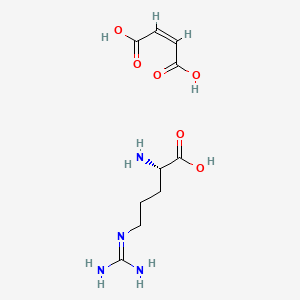
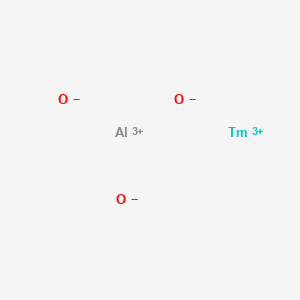
![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
